2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184654
InChI: InChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12,14H2,1-4H3/b21-16-
SMILES:
Molecular Formula: C26H28N4O4S2
Molecular Weight: 524.7 g/mol

2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20184654

Molecular Formula: C26H28N4O4S2

Molecular Weight: 524.7 g/mol

* For research use only. Not for human or veterinary use.

2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H28N4O4S2
Molecular Weight 524.7 g/mol
IUPAC Name (5Z)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12,14H2,1-4H3/b21-16-
Standard InChI Key JJDVWZKTSRRSQI-PGMHBOJBSA-N
Isomeric SMILES CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC
Canonical SMILES CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure integrates two distinct heterocyclic systems: a 4H-pyrido[1,2-a]pyrimidin-4-one core and a 1,3-thiazolidin-5-ylidene moiety. The pyrido-pyrimidine framework provides a planar, aromatic system conducive to π-π stacking interactions, while the thiazolidinone ring introduces sulfur and nitrogen heteroatoms capable of hydrogen bonding and metal coordination. Key substituents include:

  • A diethylamino group at position 2 of the pyrido-pyrimidine core, enhancing solubility and influencing electronic distribution.

  • A (Z)-configured methylidene bridge linking the two heterocycles, critical for maintaining spatial orientation.

  • A 3,4-dimethoxyphenethyl side chain attached to the thiazolidinone, offering hydrophobic and electron-donating properties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₈N₄O₄S₂
Molecular Weight524.7 g/mol
IUPAC Name(5Z)-5-[[2-(Diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChIInChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12

Synthesis and Chemical Reactivity

Synthetic Methodology

The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. While exact protocols remain proprietary, general steps include:

  • Formation of the Pyrido-Pyrimidine Core: Cyclocondensation of aminopyridine derivatives with carbonyl precursors under acidic or basic conditions.

  • Introduction of the Diethylamino Group: Nucleophilic substitution at position 2 using diethylamine in the presence of a leaving group (e.g., halogen).

  • Thiazolidinone Construction: Reaction of a mercaptoacetic acid derivative with an imine intermediate to form the thiazolidinone ring.

  • Side Chain Incorporation: Alkylation of the thiazolidinone nitrogen with 2-(3,4-dimethoxyphenyl)ethyl bromide.

Critical parameters such as solvent polarity (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) are tailored to minimize side reactions.

Reactivity and Derivative Formation

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-rich pyrido-pyrimidine core undergoes nitration or sulfonation at position 7 or 9.

  • Nucleophilic Attack: The thioxo group in the thiazolidinone moiety reacts with alkyl halides to form thioether derivatives.

  • Oxidation-Reduction: The exocyclic double bond may be reduced catalytically (H₂/Pd-C) to yield a saturated analog.

Applications in Medicinal Chemistry

Anticancer Activity

Preliminary in vitro assays indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 µM), likely via topoisomerase II inhibition. Synergistic effects with doxorubicin are under investigation.

Table 2: Hypothetical Biological Activity Profile

TargetProposed MechanismCurrent Evidence Level
α-GlucosidaseCompetitive inhibitionComputational docking
Topoisomerase IIDNA cleavage complex stabilizationIn vitro cytotoxicity
5-HT₂A ReceptorPartial agonismStructural similarity

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the diethylamino group, thioxo moiety, and phenethyl side chain will clarify essential pharmacophores. For example, replacing diethylamino with piperazine could alter pharmacokinetics.

ADMET Profiling

Predictive modeling highlights potential challenges:

  • Absorption: High molecular weight (524.7 g/mol) may limit oral bioavailability.

  • Metabolism: Demethylation of the methoxy groups by CYP450 enzymes could generate reactive metabolites.

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